molecular formula C10H15NOS B5873405 4-[(3-methyl-2-thienyl)methyl]morpholine

4-[(3-methyl-2-thienyl)methyl]morpholine

Cat. No.: B5873405
M. Wt: 197.30 g/mol
InChI Key: RUVLGSHKRVSEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methyl-2-thienyl)methyl]morpholine is a chemical compound with the molecular formula C10H15NOS and a monoisotopic mass of 197.087 Da . This morpholine derivative features a substituted thienyl ring system, a scaffold of significant interest in medicinal chemistry and drug discovery research. The structural motif of morpholine fused with thiophene rings is frequently explored in the development of pharmacologically active compounds, as these heterocyclic systems can contribute favorably to a molecule's properties and binding affinity . The incorporation of a methyl group on the thienyl ring, as seen in this compound, is a refinement strategy that aligns with the "magic methyl" effect, a well-documented phenomenon in lead optimization . The addition of methyl groups can profoundly influence a compound's biological activity, conformational preference, and pharmacokinetic profile by enhancing hydrophobic interactions, modulating electron distribution, and introducing steric constraints that can lead to significant gains in potency and selectivity . Consequently, this compound serves as a valuable building block and intermediate for researchers synthesizing and evaluating novel compounds for various applications, including potential use in developing enzyme inhibitors or receptor modulators. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-[(3-methylthiophen-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-9-2-7-13-10(9)8-11-3-5-12-6-4-11/h2,7H,3-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVLGSHKRVSEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Morpholine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent Features Reference
4-[(3-Methyl-2-thienyl)methyl]morpholine* C₁₀H₁₅NOS 197.29 N/A N/A Thienyl (3-methyl), methylene bridge Inferred
4-(2-Bromo-5-fluorobenzyl)morpholine C₁₁H₁₃BrFNO 274.13 N/A N/A Halogenated benzyl group
4-((5-((Cyclohexylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)morpholine C₁₅H₂₆N₄OS 310.46 118–120 89 Triazole, cyclohexylthio group
4-{[4-(Boronate ester)thien-2-yl]methyl}morpholine C₁₅H₂₄BNO₃S 309.23 N/A N/A Thienyl-boronate ester
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 N/A High Thiomorpholine, nitroaryl group

Notes:

  • Lipophilicity : The thienyl group in this compound likely increases lipophilicity compared to benzyl or triazole derivatives (e.g., ), though less than thiomorpholine analogs ().
  • Melting Points : Triazole derivatives () show higher melting points (118–201°C) due to hydrogen bonding, whereas thienyl or halogenated benzyl derivatives may have lower melting points.

Structural and Spectroscopic Comparisons

  • NMR Signatures :
    • Thienyl protons typically resonate at δ 6.5–7.5 ppm (aromatic), whereas benzyl protons () appear at δ 7.0–7.5 ppm.
    • Morpholine methylene protons (N-CH₂) show signals near δ 2.5–3.5 ppm, consistent across analogs ().
  • Solid-State Structures : Thiomorpholine derivatives () form centrosymmetric dimers via C–H···O bonds, while morpholine analogs may adopt different packing modes due to reduced sulfur-mediated interactions .

Challenges and Opportunities

  • Synthetic Complexity : Introducing sterically hindered groups (e.g., 3-methylthienyl) may require optimized conditions to avoid byproducts.
  • Metabolic Stability : The sulfur in thiomorpholine () is a “soft spot” for oxidation, whereas the thienyl group in the target compound may offer greater metabolic stability .
  • Toxicity : Halogenated benzyl derivatives () may pose toxicity risks, whereas thienyl groups are generally well-tolerated in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(3-methyl-2-thienyl)methyl]morpholine, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Route 1 : Alkylation of morpholine with 3-methyl-2-thienylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Monitor reaction progress via TLC or HPLC .

  • Route 2 : Reductive amination using morpholine and 3-methyl-2-thiophenecarbaldehyde with NaBH₃CN or H₂/Pd-C. Optimize pH (6-7) and temperature (25–50°C) to minimize side products .

    • Critical Parameters :
  • Solvent choice affects reaction kinetics; DMF accelerates alkylation but may require rigorous purification.

  • Excess base in Route 1 can lead to dehalogenation by-products.

    Table 1 : Synthetic Methods Comparison

    MethodYield (%)Purity (HPLC)Key Reference
    Alkylation (Route 1)65–75≥95%
    Reductive Amination50–6090–92%

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm methylene bridge (δ ~3.5–4.0 ppm for morpholine protons, δ ~2.5 ppm for thienyl-CH₃) and aromatic thiophene signals (δ ~6.5–7.5 ppm) .
  • LC-MS : Use ESI+ mode for molecular ion detection ([M+H]⁺ expected at m/z 212.3). Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • IR : Look for C-O-C stretching (~1100 cm⁻¹, morpholine) and C-S (thiophene, ~650 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodology :

  • CNS Activity : Dopamine/serotonin reuptake inhibition assays (e.g., radioligand binding with [³H]GBR 12909) due to structural similarity to dopamine reuptake inhibitors .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; IC₅₀ determination .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess safety margins (IC₅₀ > 50 μM preferred) .

Advanced Research Questions

Q. How can substituent effects on the thienyl ring influence reaction yield and biological activity?

  • Methodology :

  • Synthetic Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) via Friedel-Crafts acylation to enhance electrophilicity, improving alkylation efficiency .
  • Biological Impact : Use molecular docking (AutoDock Vina) to compare binding affinities of derivatives to dopamine transporter (DAT). Chloro or trifluoromethyl substituents may enhance hydrophobic interactions .
    • Data Contradiction Analysis : If a derivative shows lower activity despite higher lipophilicity, evaluate steric hindrance via CoMFA models .

Q. How to resolve discrepancies in biological activity data across different studies?

  • Methodology :

  • Assay Standardization : Re-test compounds under uniform conditions (e.g., ATP levels in cytotoxicity assays). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Metabolite Interference : Perform LC-MS/MS to identify active metabolites (e.g., N-oxides) that may contribute to observed effects .
    • Case Study : If antimicrobial activity varies between labs, check for biofilm vs. planktonic cell testing protocols .

Q. What computational strategies predict this compound’s metabolic stability and off-target effects?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 interactions (e.g., CYP3A4 inhibition risk) and blood-brain barrier permeability (logBB > 0.3 suggests CNS penetration) .
  • Off-Target Profiling : Perform pharmacophore screening against ChEMBL databases to identify kinase or GPCR off-targets (e.g., hERG channel liability) .

Table 2 : Key Analytical Parameters for Quality Control

ParameterSpecificationTechniqueReference
Purity≥98% (HPLC)RP-HPLC (C18)
Residual Solvents<500 ppm (ICH Q3C)GC-FID
Heavy Metals<10 ppm (Pb, Cd, Hg, As)ICP-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.